Rhodanile blue

Description

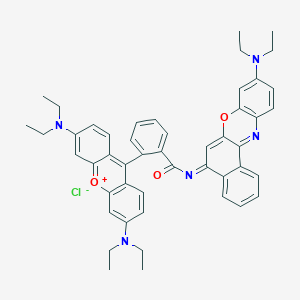

Structure

2D Structure

Properties

IUPAC Name |

[6-(diethylamino)-9-[2-[[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]carbamoyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N5O3.ClH/c1-7-51(8-2)31-21-24-38-42(27-31)55-43-28-32(52(9-3)10-4)22-25-39(43)46(38)35-18-14-16-20-37(35)48(54)50-41-30-45-47(36-19-15-13-17-34(36)41)49-40-26-23-33(29-44(40)56-45)53(11-5)12-6;/h13-30H,7-12H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQVPCFMVWEDCA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N=C5C=C6C(=NC7=C(O6)C=C(C=C7)N(CC)CC)C8=CC=CC=C85.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14969-56-3 | |

| Record name | Rhodanile Blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14969-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanile Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014969563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanile blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-bis(diethylamino)-9-[2-[[[9-(diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]amino]carbonyl]phenyl]xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODANILE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW5J4YM6QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Rhodanile Blue and Analogs

Core Structure Synthesis Strategies

The synthesis of Rhodanile Blue and its analogs hinges on the formation of the oxazine (B8389632) and xanthene core structures. These heterocyclic systems are typically assembled through condensation reactions, followed by modifications to introduce desired functionalities.

Condensation Reaction Pathways for Oxazine Ring Formation

The oxazine ring, a key component of the Nile Blue portion of this compound, is a heterocyclic compound containing one oxygen and one nitrogen atom in a six-membered ring. ontosight.aiwikipedia.org The synthesis of oxazine dyes traditionally involves the condensation of a nitrosoaniline derivative with a phenol (B47542) in the presence of an acid. researchgate.net Another common method is the reaction of a 3-aminophenol (B1664112) with a nitroso compound in a dipolar, aprotic solvent. google.com For instance, the condensation of two molecules of m-diethylaminophenol with formaldehyde, followed by oxidation, is a known route to produce rhodamine dyes, which share structural similarities with the Rhodamine B part of this compound. researchgate.net The reaction conditions, such as temperature and pH, are critical for optimizing the yield and purity of the resulting oxazine dye. For example, condensation reactions are often carried out at temperatures ranging from 25 to 120°C, with a preference for 50 to 100°C, in a slightly acidic to neutral medium. google.com

The synthesis of related oxazine structures can also be achieved through a one-pot, three-component reaction involving formaldehyde, an aromatic amine, and a phenol derivative. actascientific.com Greener synthetic approaches have also been explored, utilizing water as a solvent and a mild, reusable catalyst like alum to facilitate the condensation reaction. tandfonline.com

Functional Group Incorporations via Derivatization Approaches

The versatility of this compound and its analogs is significantly enhanced by the incorporation of various functional groups. These groups can be introduced either during the synthesis of the core structure or through post-synthetic modification.

Derivatization can be achieved by reacting the core dye molecule with reagents that introduce specific functionalities. For example, rhodamine dyes can be functionalized with carboxylic acid groups, which serve as handles for bioconjugation, by a condensation process involving an activated m-aminophenol and phthalic anhydride. researchgate.net The introduction of functional groups can also be used to tune the dye's electronic and, consequently, its spectral properties. acs.org

The synthesis of derivatives can also involve the reaction of the dye with compounds containing reactive groups like isothiocyanates. For instance, Rhodamine B isothiocyanate (RBITC) can be reacted with primary amine groups on other molecules, such as chitosan, to form fluorescently labeled conjugates. researchgate.net The efficiency of such derivatization reactions often depends on the reaction conditions, including pH and solvent composition. researchgate.net

Post-Synthetic Modification Techniques

Post-synthetic modification (PSM) has emerged as a powerful strategy to functionalize dye molecules after their initial synthesis. rsc.org This approach allows for the introduction of a wide range of chemical moieties, enabling the creation of tailored molecules for specific applications without altering the core dye structure. rsc.org

Bioorthogonal Click Chemistry for Conjugation

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. papyrusbio.com "Click chemistry," a key type of bioorthogonal reaction, has become a widely used method for the conjugation of biomolecules. papyrusbio.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that is highly specific and efficient. nih.govbeilstein-journals.org

This technique has been successfully employed to incorporate Nile Blue, a structural component of this compound, into oligonucleotides. beilstein-journals.org In this approach, an oligonucleotide is synthesized with a building block containing an alkyne group. This modified oligonucleotide is then reacted with a dye molecule that has been functionalized with an azide (B81097) group. beilstein-journals.org The "click" reaction between the alkyne and azide forms a stable triazole linkage, covalently attaching the dye to the oligonucleotide. beilstein-journals.orgmdpi.com This method is advantageous as it avoids the often-difficult synthesis of dye-modified phosphoramidites and is compatible with a wide range of sensitive fluorophores. beilstein-journals.org

Strategic Integration into Oligonucleotides and Polymeric Structures

The incorporation of dyes like this compound and its analogs into larger molecular structures such as oligonucleotides and polymers can impart new functionalities to these materials.

Oligonucleotides: As mentioned, click chemistry is a prime method for attaching dyes to oligonucleotides. beilstein-journals.org The dye can be incorporated as a substitute for a nucleobase, allowing it to act as a fluorescent probe within the DNA or RNA structure. beilstein-journals.org The interaction of the dye with the adjacent base pairs can influence the photophysical properties of the chromophore, leading to changes in its absorption and emission spectra. beilstein-journals.org This sensitivity to the local environment makes such dye-labeled oligonucleotides useful for studying nucleic acid structure and dynamics. acs.org

Polymeric Structures: this compound and similar dyes can be incorporated into various polymer matrices. researchgate.net This can be achieved by either copolymerizing a dye-containing monomer or by physically entrapping the dye within the polymer. For example, Nile Blue-based methacrylamide (B166291) monomers have been synthesized and copolymerized to create pH-sensitive polymers. acs.org The resulting polymers exhibit pH-dependent fluorescence, making them suitable for applications as nanosized pH sensors. acs.orgacs.org Dyes can also be incorporated into polymer microspheres, enhancing their stability and creating fluorescent materials for various applications. mdpi.com The interaction between the dye and the polymer can affect the material's mechanical and optical properties. researchgate.net

Advanced Synthetic Protocols for Tailored Applications

The development of advanced synthetic protocols allows for the precise tailoring of this compound and its analogs for specific and demanding applications.

Recent synthetic strategies have focused on creating derivatives with improved properties, such as enhanced fluorescence, better photostability, and specific targeting capabilities. For instance, the synthesis of N,N'-tetrasubstituted Nile blue fluorophores has been developed for mitochondrial imaging. acs.org These cationic dyes exhibit solvatochromism, meaning their fluorescence color changes with the polarity of their environment, which can be used to probe the local environment within live cells. acs.org

Furthermore, post-synthetic modification techniques are being applied to more complex systems like metal-organic frameworks (MOFs). researchgate.net By modifying the organic linkers or metal nodes of a MOF, or by exchanging guest molecules within its pores, the properties of the material can be fine-tuned. researchgate.net Dyes like Nile Blue have been used in conjunction with MOFs for applications such as the separation of organic dyes. rsc.org

The ability to precisely modify the chemical structure of this compound and its analogs through advanced synthesis and derivatization is key to unlocking their full potential in a wide array of scientific and technological fields.

Development of Water-Soluble this compound Derivatives

A primary limitation of many organic dyes, including the components of this compound, is their poor solubility in aqueous media, which can lead to aggregation and fluorescence quenching, hindering their application in biological systems. To overcome this, researchers have developed synthetic routes to introduce hydrophilic functional groups, such as carboxylic and sulfonic acids, onto the core structure of the constituent dyes.

One established strategy involves the modification of the rhodamine component. The synthesis of a water-soluble rhodamine derivative bearing four carboxylic acid groups has been reported. nih.govtamu.edu This approach significantly enhances water solubility and provides convenient handles for conjugation to biomolecules like proteins. nih.govtamu.edu The synthesis begins with the Michael addition of 3-aminophenol to acrylic acid, followed by esterification, to produce a key diester intermediate. tamu.edu This intermediate can then be used in further condensation reactions to build the xanthene core of the rhodamine dye. The final step involves the hydrolysis of the ester groups to yield the highly water-soluble polycarboxylic acid derivative. tamu.edu

A similar strategy has been applied to create water-soluble analogs of Nile Red, a structurally related benzo[a]phenoxazine dye. tamu.edu The introduction of sulfonic acid groups is another effective method. For instance, peripherally sulfonated BODIPY dyes, another class of fluorophores, were shown to have substantially improved water solubility without compromising their core photophysical properties. acs.org This concept of remote sulfonation, where the solubilizing group is placed away from the chromophore's core, can be applied to this compound's precursors to enhance solubility while preserving its fluorescent characteristics.

Table 1: Comparison of a Standard Dye vs. a Hypothetical Water-Soluble Derivative This table is illustrative, based on typical effects of sulfonation or carboxylation on dye properties.

| Property | Standard Dye (e.g., Rhodamine B) | Water-Soluble Derivative |

|---|---|---|

| Solubility in Water | Low / Moderate | High |

| Tendency to Aggregate in Buffer | High | Low |

| Functional Groups for Conjugation | Limited (e.g., single carboxyl) | Multiple (e.g., -COOH, -SO₃H) |

| Fluorescence in Aqueous Solution | Often quenched due to aggregation | Strong and stable |

Synthesis of Cationic Analogs for Enhanced Biological Targeting

For applications requiring specific subcellular localization, such as imaging mitochondria, this compound analogs can be synthesized to incorporate permanent positive charges. Mitochondria possess a highly negative membrane potential, which drives the accumulation of lipophilic cationic molecules.

Recent research has focused on the development of a novel class of "cationic Nile blue" (CNB) probes designed specifically for mitochondrial targeting. acs.orgnih.gov These probes feature a permanent positive charge, which enhances their cell permeability and mitochondrial specificity. acs.orgnih.gov Unlike traditional Nile Blue, where the positive charge on the iminium nitrogen can be neutralized upon deprotonation, these analogs are designed to be structurally stable cations.

A unified, high-yield synthetic procedure has been developed for these CNB derivatives. acs.org The key step is an acetic acid-catalyzed condensation reaction between an amino naphthalene (B1677914) derivative and an aromatic nitroso compound. acs.org Both precursors can be readily prepared from commercially available starting materials. This concise, multi-step synthesis allows for the rapid generation of diverse analogs for biological evaluation. acs.org By modifying the substituents on the precursor molecules, chemists can fine-tune the photophysical and biological properties of the final cationic dye. The resulting cationic Nile Blue analogs have been shown to be valuable for super-resolution imaging of mitochondria in living cells. acs.org

Furthermore, the synthesis of other benzo[a]phenoxazinium chlorides, which are core structures of Nile Blue type dyes, has been achieved through the condensation of a 5-(alkylamino)-2-nitrosophenol hydrochloride with a substituted naphthalene derivative, such as N-(naphthalen-1-yl)propane-1,3-diamine. researchgate.netmdpi.com This modular approach allows for the introduction of various substituents on the amino groups at positions 5 and 9 of the phenoxazine (B87303) ring system, enabling the creation of a library of cationic dyes with tailored properties for specific biological targeting applications. researchgate.net

Spectroscopic and Photophysical Investigations of Rhodanile Blue

Advanced Spectroscopic Characterization

The interaction of Rhodanile blue with electromagnetic radiation provides fundamental insights into its molecular structure and electronic properties.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. When a molecule like this compound absorbs UV or visible light, its outer electrons are promoted from a ground state to a higher energy excited state. msu.edushu.ac.uk These transitions primarily involve π, σ, and n electrons. For organic dyes, the most significant absorptions occur in the 200-700 nm range and are typically due to n → π* and π → π* transitions, which require unsaturated functional groups (chromophores) within the molecular structure. shu.ac.uktanta.edu.eg

The absorption spectrum of a dye is characterized by absorption bands corresponding to these electronic transitions. The structure of this compound, being a complex of Nile Blue and Rhodamine B, possesses an extensive system of conjugated π-electrons, which are responsible for its strong absorption in the visible region of the spectrum. sigmaaldrich.com Studies on the related dye Nile Blue show characteristic absorption peaks between 620 nm and 640 nm, which are attributed to the monomeric form of the dye, while a shoulder at approximately 590 nm is often assigned to the formation of dimers. nist.gov The electronic transitions responsible for the color of such dyes are generally π → π* transitions, which are typically more intense than n → π* transitions. researchgate.net

Table 1: Typical Electronic Transitions in Organic Dyes

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| σ → σ* | < 200 | High-energy transition in saturated compounds. |

| n → σ* | 150 - 250 | Involves non-bonding electrons in saturated compounds with heteroatoms. |

| π → π* | 200 - 700 | Intense transition in compounds with unsaturated centers (double/triple bonds, aromatic rings). shu.ac.uk |

| n → π* | 200 - 700 | Less intense transition in unsaturated compounds containing heteroatoms with lone pairs. shu.ac.uk |

Following absorption of light and promotion to an excited state, molecules like this compound can release the absorbed energy through various pathways, one of which is fluorescence. This process involves the emission of a photon as the molecule relaxes from its lowest singlet excited state (S₁) back to the ground state (S₀). Due to energy loss through vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

This compound is utilized as a fluorescent probe, indicating its capacity for efficient photoluminescence. chemimpex.com The fluorescence properties, including quantum yield (the efficiency of the fluorescence process) and lifetime (the average time the molecule spends in the excited state), are highly sensitive to the molecule's environment. For instance, the fluorescence lifetime of the related Nile blue dye in ethanol (B145695) has been measured to be 1.42 ns. wikipedia.org The formation of aggregates, which can occur at higher concentrations, often leads to a decrease in fluorescence quantum yield, a process known as quenching. nist.gov

Time-resolved spectroscopy allows for the investigation of the dynamic processes that occur in the excited state on very short timescales, such as femtoseconds to nanoseconds. unige.ch These techniques, including time-resolved fluorescence and transient absorption spectroscopy, can track the fate of the excited molecule, revealing pathways such as internal conversion, intersystem crossing, and energy transfer. ias.ac.inunige.ch

For dyes like this compound, these studies are crucial for understanding their photostability and the mechanisms of fluorescence quenching. Studies on H-aggregates of Nile Blue have shown that the excited state decays very rapidly, with singlet exciton (B1674681) lifetimes in the range of tens of picoseconds, compared to the nanosecond lifetime of the monomer. researchgate.net This rapid decay is dominated by a non-radiative pathway called internal conversion, where the electronic excitation energy is converted into vibrational energy, effectively preventing fluorescence. researchgate.net In systems containing both monomers and aggregates, excitation energy can be transferred from an excited monomer to a non-fluorescent aggregate, which shortens the monomer's excited-state lifetime. unige.ch

Solvatochromism and Environmental Sensitivity Studies

Solvatochromism describes the change in the color of a substance, and thus its UV-Vis absorption or fluorescence emission spectrum, upon a change in the polarity of the solvent. rsc.orgrsc.org This phenomenon arises from differential solvation of the ground and excited states of the dye molecule.

The position of the absorption and emission bands of this compound is dependent on the properties of the surrounding solvent medium.

Bathochromic Shift (Red Shift): This refers to a shift of a spectral band to longer wavelengths (lower energy). It typically occurs when the excited state of the dye is more polar than the ground state. A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition. mdpi.com This is a common observation for dyes with intramolecular charge transfer (ICT) character. Studies on the related Nile Blue 690 have shown pronounced bathochromic shifts in both absorption and fluorescence spectra with increasing solvent polarity, which is indicative of a π → π* transition where the excited state is more polar. eurjchem.comresearchgate.net

Hypsochromic Shift (Blue Shift): This is a shift to shorter wavelengths (higher energy). It generally occurs when the ground state is more polar than the excited state. An increase in solvent polarity will preferentially stabilize the ground state, increasing the energy required for the transition. mdpi.com Hypsochromic shifts are often observed for n → π* transitions, as the non-bonding orbitals involved are often solvated, lowering their energy. shu.ac.uk

The photophysical properties of solvatochromic dyes like Nile red and Nile blue are strongly influenced by solvent polarity, with increasing polarity often resulting in a bathochromic shift and a reduction in fluorescence intensity. researchgate.net

The magnitude of the solvatochromic shift can be quantitatively related to the change in the dipole moment of the dye molecule upon excitation. By measuring the absorption and fluorescence maxima in a series of solvents with varying polarity, the dipole moments of the ground state (μ_g) and the excited state (μ_e) can be estimated.

This analysis relies on theoretical models and correlation plots, such as the Lippert-Mataga and Bakhshiev equations, which relate the Stokes shift to the dielectric constant (ε) and refractive index (n) of the solvent, as well as to the change in dipole moment (Δμ = μ_e - μ_g). researchgate.neteurjchem.com

For example, the Lippert-Mataga equation is given by: ν_abs - ν_em ≈ [2(μ_e - μ_g)² / (hca³)] * [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)] + constant

Where ν_abs and ν_em are the wavenumbers of the absorption and emission maxima, h is Planck's constant, c is the speed of light, and 'a' is the radius of the solvent cavity in which the solute resides.

Studies on Nile Blue 690 using these solvatochromic methods have revealed that the excited-state dipole moment is significantly larger than the ground-state dipole moment. eurjchem.comresearchgate.net This confirms a substantial redistribution of electron density upon photoexcitation, characteristic of a molecule with charge-transfer properties. For Nile Blue 690, the excited-state dipole moment was determined to be in the range of 4.6 to 6.9 Debye, depending on the model used. eurjchem.comresearchgate.net This increase in dipole moment upon excitation is the fundamental reason for its positive solvatochromism. mdpi.com

Table 2: Dipole Moments of Related Dyes Estimated by Solvatochromic Methods

| Compound | Method | Ground State Dipole Moment (μ_g) (Debye) | Excited State Dipole Moment (μ_e) (Debye) | Reference |

|---|---|---|---|---|

| Nile Blue 690 | Lippert-Mataga, Bakhshiev, etc. | - | 4.6 - 6.9 | eurjchem.com, researchgate.net |

| Nile Red | Onsager radius-free estimation | 11.97 | 18.30 - 19.16 | beilstein-journals.org |

Influence of Microenvironment Polarity and Viscosity on Optical Responses

The optical properties of this compound, a hybrid dye containing both rhodamine and Nile Blue moieties, are significantly influenced by the polarity and viscosity of its surrounding microenvironment. This sensitivity arises from changes in the electronic distribution of the molecule upon excitation and its interactions with solvent molecules.

The phenomenon of solvatochromism, where the absorption and emission spectra of a dye shift in response to solvent polarity, is pronounced in Nile Blue and its derivatives. Generally, as the polarity of the solvent increases, both the absorption and emission maxima of Nile Blue exhibit a bathochromic (red) shift. cibtech.org This shift indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. cibtech.org For instance, the electronic transition energies of Nile Blue decrease with increasing solvent polarity, with absorption maxima shifting from 473 nm in non-polar n-hexane to 635 nm in highly polar water. Similarly, the emission maxima shift from 546 nm in n-hexane to 674 nm in water.

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are also highly dependent on the solvent environment. The quantum yield of Nile Blue has been observed to vary significantly, from as low as 0.01 in water to 0.27 in methanol (B129727) and 0.50 in 1,2-dichloroethane. This variation is often attributed to the efficiency of non-radiative decay pathways, which are more prominent in certain solvents. For example, the lower quantum yield in more polar solvents like propylene (B89431) carbonate compared to ethanol is linked to increased radiationless deactivation of the first excited singlet state. cibtech.org In ethanol, the fluorescence lifetime of Nile Blue has been measured at approximately 1.4 nanoseconds. cibtech.orgwikipedia.org

The table below summarizes key photophysical properties of Nile Blue in different solvents, illustrating the impact of the microenvironment.

Data compiled from multiple sources. cibtech.orgscielo.br Note: "N/A" indicates data not available in the searched sources.

Viscosity of the microenvironment also plays a crucial role. In highly viscous media, the fluorescence of rhodamine derivatives can be significantly enhanced. This is because increased viscosity restricts intramolecular rotations and other non-radiative decay processes that would otherwise quench fluorescence. For Nile Blue, the interplay between solvent polarity and viscosity can lead to complex behaviors. For example, in mixtures of water and ethylene (B1197577) glycol, the rotational relaxation time of the dye is affected by changes in both solvent friction and the conformational state of polymers to which it might be bound. scielo.br

Cationic Nile Blue derivatives show a pronounced solvatochromic response, with an over 8-fold increase in fluorescence intensity in lipophilic environments like octanol (B41247) compared to aqueous solutions. In aqueous buffers, they exhibit a larger Stokes shift and red-shifted emission compared to their behavior in lipophilic solvents.

Photoredox Switching Mechanisms and Their Spectroscopic Manifestations

This compound, containing the redox-active Nile Blue core, can undergo photoredox switching, a process involving changes in its oxidation state upon light excitation and subsequent electron transfer. This property allows the molecule to act as a photosensitizer or a redox mediator in various chemical and biological applications. The switching between the oxidized and reduced forms is accompanied by distinct changes in its spectroscopic properties.

The redox chemistry of Nile Blue has been studied using techniques like cyclic voltammetry and spectroelectrochemistry. researchgate.netacs.orglmaleidykla.lt These studies reveal that Nile Blue can undergo reversible one-electron, one-proton electrochemical reactions. acs.org The oxidized form of Nile Blue is intensely colored, typically blue or violet, and is the state that is fluorescent. The reduced form, often referred to as leuco-Nile Blue, is typically colorless or pale yellow and non-fluorescent.

Photoredox switching can be initiated under mild conditions. The mechanism involves the photo-excited state of the dye participating in a single-electron transfer (SET) event. The excited dye can be either oxidized or reduced, depending on the presence of suitable electron donors or acceptors in its vicinity. This reversible switching between the fluorescent "on" state (oxidized form) and the non-fluorescent "off" state (reduced form) is the basis for its application in areas like super-resolution microscopy.

The spectroscopic manifestations of this switching are clear and significant:

Absorption Spectroscopy: The oxidized form of Nile Blue has a strong absorption band in the visible region (around 635 nm in neutral aqueous solution). researchgate.net Upon reduction, this absorption band disappears or is significantly blue-shifted, consistent with the loss of the extended conjugation in the chromophore.

Fluorescence Spectroscopy: The most dramatic change occurs in the fluorescence spectrum. The oxidized form is fluorescent, while the reduced leuco-form is not. This on/off switching of fluorescence provides a high-contrast signal for imaging and sensing applications.

The ability to control the redox state of this compound with light, and the associated dramatic changes in its optical properties, make it a versatile compound for advanced applications requiring molecular switching.

Compound and PubChem CID Table

Computational Chemistry and Theoretical Modeling of Rhodanile Blue Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of molecules. rsdjournal.org These methods can provide highly accurate data on molecular systems, offering insights into geometries, energies, and reactivity. researchgate.net For a complex dye like Rhodanile Blue, which is itself a combination of Nile Blue and Rhodamine B, these calculations are essential for understanding its fundamental chemical nature. sigmaaldrich.com

Time-Dependent Density Functional Theory (TDDFT) has become a standard and powerful method for predicting the optical properties of molecules, such as their electronic absorption and emission spectra. karazin.ua For dyes like Nile Blue and its derivatives, TDDFT is used to simulate their characteristic colors and fluorescence. rusjbpc.ruresearchgate.net

Studies on related oxazine (B8389632) dyes demonstrate that the choice of functional within the TDDFT framework is critical for obtaining results that align with experimental observations. rusjbpc.ru For instance, investigations into the vibronic absorption spectrum of Nile Blue in aqueous solution have shown that while many hybrid functionals can qualitatively describe spectral properties, the selection of the solvent model (e.g., IEFPCM vs. SMD) significantly impacts the accuracy of the predicted absorption maximum (λmax). rusjbpc.ruresearchgate.net A dynamic approach, which involves performing calculations on multiple snapshots from a molecular dynamics trajectory, is often necessary to accurately reproduce experimental absorption spectra, as it accounts for the influence of out-of-plane vibrational modes. researchgate.net

The application of TDDFT can elucidate the nature of electronic transitions. For both Nile Blue and the related Nile Red, the lowest energy transition is typically characterized as a π → π* transition, involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These calculations also reveal the charge-transfer character of excited states, which is fundamental to the solvatochromic behavior of these dyes. researchgate.net

Table 1: Comparison of TDDFT Functionals for Optical Property Prediction of Nile Blue in Aqueous Solution

Beyond TDDFT, a hierarchy of quantum chemical methods is available to study molecular conformation and energetics. These range from high-accuracy ab initio methods to more computationally efficient semi-empirical approaches.

Ab initio methods , such as Hartree-Fock (HF) and post-HF methods, calculate molecular properties from first principles without using experimental data for parameterization. mdpi.com Ab initio molecular dynamics (AIMD) simulations, for example, compute forces directly from quantum mechanics at each step, allowing for the study of dynamic processes and conformational changes. mdpi.comnih.gov For a flexible system like this compound, these methods can be used to explore the potential energy surface, identify stable conformers, and calculate energy barriers between them.

Semi-empirical methods offer a faster alternative by incorporating parameters derived from experimental data to simplify calculations, particularly the computationally expensive electron repulsion integrals. iastate.edulibretexts.org Methods like PM7, AM1, and MNDO are designed to reproduce experimental data such as heats of formation. iastate.eduscielo.bruomustansiriyah.edu.iq These methods are particularly useful for larger systems or for preliminary conformational searches before refinement with higher-level theories. scielo.br For instance, the PM7 method has been shown to improve the accuracy of binding energy calculations in molecular docking studies. scielo.br

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry for studying the time-dependent behavior of molecular systems. acs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, providing a detailed picture of dynamic processes, conformational changes, and intermolecular interactions. researchgate.net

The interaction of a dye with its environment is critical to its function and properties. MD simulations explicitly model both the solute (this compound) and the surrounding solvent molecules, enabling a detailed analysis of their interactions. mdpi.comosti.gov These simulations are crucial for understanding solvatochromism, where the color of a dye changes with the polarity of the solvent. researchgate.net

Atomistic MD simulations of related rhodamine dyes in aqueous environments and in contact with model membranes (like POPC bilayers) have provided insights into adsorption, partitioning, and orientation at interfaces. mdpi.com Such simulations rely on force fields (e.g., GROMOS) that define the potential energy of the system. mdpi.com

A key aspect of these interactions is the formation of hydrogen bonds. acs.org Hydrogen bonding networks between the dye and protic solvents like water can significantly stabilize the ground or excited states, thereby influencing the optical properties. rusjbpc.rursc.org MD simulations can quantify the number and lifetime of hydrogen bonds, revealing how the dye structure perturbs the local solvent environment and vice-versa. researchgate.net For example, studies on Nile Blue have shown that specific, strong hydrogen bonds with water molecules can be strengthened or weakened upon photoexcitation, and explicitly including these water molecules in quantum calculations leads to a redshift of the absorption spectrum. rusjbpc.ruresearchgate.net

Many dyes, including the components of this compound, are known to self-associate or aggregate in solution, especially at higher concentrations. primescholars.comresearchgate.net This aggregation can significantly alter the photophysical properties of the dye. Aggregates are typically classified as H-aggregates (face-to-face stacking, leading to a blue-shifted absorption) or J-aggregates (head-to-tail arrangement, leading to a red-shifted absorption). primescholars.com

MD simulations are a powerful tool for investigating the driving forces and structures of these aggregates. By simulating multiple dye molecules in a solvent box, one can observe the spontaneous formation of dimers and higher-order aggregates. acs.org The analysis of these simulations can reveal the preferred orientation of the monomers within the aggregate (e.g., sandwich-type vs. oblique head-to-tail), the intermolecular distances, and the role of π-π stacking and van der Waals forces in stabilizing the complex. primescholars.comacs.org Studies on Nile Blue have confirmed a dynamic equilibrium between monomeric and H-aggregated states that is sensitive to concentration and temperature. acs.org

Mechanistic Simulations of Chemical Transformations and Interactions

Computational modeling can be used to simulate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For this compound, this could include the simulation of its formation, degradation, or interaction with other molecules.

The formation of the related Nile Blue dye involves a complex condensation reaction. stackexchange.com Mechanistic simulations could be employed to calculate the activation energies for each proposed step, such as the initial protonation, condensation to form an oxime intermediate, and subsequent cyclization and dehydration. stackexchange.com Similarly, the oxidative degradation of dyes like Nile Blue by agents such as bromate (B103136) or hypochlorite (B82951) follows complex, multi-step kinetic pathways. ajol.infoscielo.org.za Simulations can help validate proposed mechanisms by comparing computed reaction dynamics with experimental kinetic data. ajol.info

Furthermore, when dyes interact with biological macromolecules, such as DNA or proteins, computational methods can model the binding process. acs.org Molecular docking can predict binding poses, while MD simulations combined with free energy calculations can quantify the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the dye-biomolecule complex. acs.org

Table 2: Chemical Compounds and PubChem CIDs

Mechanistic Studies of Interactions and Transformations Involving Rhodanile Blue

Reaction Kinetics and Degradation Mechanisms

The degradation of Rhodanile blue, driven by the chemical properties of its constituent dyes, Rhodamine B (RhB) and Nile Blue (NB), involves complex kinetic pathways that are highly dependent on the surrounding chemical environment. The breakdown of the dye is often studied through advanced oxidation processes, where the reaction kinetics typically follow a pseudo-first-order model. frontiersin.orgmdpi.comresearchgate.net

The oxidative degradation of the this compound complex primarily involves the breakdown of its chromophoric structures through highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.comrsc.org These radicals attack the dye molecule, leading to its eventual mineralization.

For the Rhodamine B component, the degradation pathway involves several key steps:

N-de-ethylation: A stepwise removal of the ethyl groups from the nitrogen atoms. semanticscholar.org

Chromophore Cleavage: The destruction of the central xanthene ring structure, which is responsible for the dye's color. mdpi.comrsc.org

Ring Opening and Mineralization: Subsequent opening of the aromatic rings and breakdown into smaller organic molecules, and eventually into carbon dioxide, water, and inorganic ions. mdpi.com

The Nile Blue moiety also undergoes redox transformations. Spectroelectrochemical studies on Nile blue show that it can be oxidized and reduced, and this process can lead to the formation of reactive radical species. researchgate.net In the context of a Fenton-like reaction involving the RhB component with zero-valent iron, quenching experiments have confirmed that the degradation is primarily driven by oxidation from •OH radicals. rsc.org Two competing reaction pathways have been proposed for RhB degradation: the dissociation of ethyl groups and the degradation of the chromophore itself. rsc.org

Photocatalysis has emerged as a significant method for degrading dyes like this compound. This process utilizes semiconductor materials that, upon irradiation with light of suitable wavelength, generate electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species that degrade the dye.

The general mechanism involves the excitation of the photocatalyst (e.g., TiO₂, ZnO, CuO-SiO₂) by photons, creating an electron (e⁻) in the conduction band and a hole (h⁺) in the valence band. These holes can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals (•OH), while electrons can reduce oxygen to form superoxide (B77818) radicals (O₂⁻•), which further contribute to the degradation process. mdpi.comscielo.br

Numerous studies have demonstrated the efficacy of various catalysts in degrading the components of this compound, with the degradation kinetics often following a pseudo-first-order model. frontiersin.orgmdpi.comeeer.org

Table 1: Examples of Catalysts Used for the Degradation of this compound Components

| Catalyst | Target Dye | Light Source | Degradation Efficiency | Reference |

|---|---|---|---|---|

| CuO–SiO₂ | Nile Blue | - | 90% | nih.gov |

| CuO–SiO₂ | Rhodamine B | - | 85% | nih.gov |

| ZnS | Rhodamine B | UV | 93.6% after 210 min | frontiersin.org |

| WO₃/BaTiO₃ | Rhodamine B | Visible | Enhanced degradation by 1.25x vs WO₃ alone | nih.gov |

| NixCu(1-x)Fe₂O₄ | Rhodamine B | Visible | ~45% at pH 6 after 240 min | scielo.br |

| Cu/Al₂O₃/g-C₃N₄ | Rhodamine B | - | 96.4% in 100 min | mdpi.com |

| Prussian Blue | Rhodamine B | Visible | 90% in 120 min | researchgate.net |

The efficiency and pathways of this compound degradation are highly sensitive to various reaction conditions. Optimizing these parameters is crucial for achieving maximal degradation rates.

Effect of pH: The solution's pH is a critical factor, influencing the surface charge of the photocatalyst and the dissociation of the dye molecules. scielo.br For example, the degradation of Rhodamine B using a Cu/Al₂O₃/g-C₃N₄ catalyst is efficient over a wide pH range of 4.9–11.0. mdpi.com In other systems, such as with NixCu(1-x)Fe₂O₄ catalysts, degradation is more effective in basic media. scielo.br Conversely, degradation using a fluctuating flow reactor was found to be greater at a lower pH of 2. researchgate.net

Initial Dye Concentration: The degradation efficiency generally decreases as the initial dye concentration increases. mdpi.comeeer.org This is attributed to the saturation of active sites on the catalyst surface and the reduced penetration of light through the solution. mdpi.com

Presence of External Oxidants: The addition of oxidants like hydrogen peroxide (H₂O₂) can significantly enhance the degradation rate by generating a greater amount of hydroxyl radicals, a process known as a Fenton-like reaction. mdpi.comnih.gov

Salinity: The presence of certain salts can have a pronounced effect. For instance, the degradation of Rhodamine B using Prussian blue as a photo-Fenton reagent was greatly accelerated in the presence of 0.1M KCl, reducing the time for 90% degradation from 120 to 40 minutes. researchgate.net

Table 2: Influence of Reaction Conditions on Rhodamine B Degradation Kinetics

| System | Condition Varied | Trend Observed | Reference |

|---|---|---|---|

| CuS/ZnS Photocatalyst | Initial RhB Concentration | 97% degradation at 5 ppm; decreased to 7% at 70 ppm | mdpi.com |

| CuS/ZnS Photocatalyst | Catalyst Loading | Optimal loading found at 10 g L⁻¹ | mdpi.com |

| CuS/ZnS Photocatalyst | pH | Best described by pseudo-first-order model in pH range 3-11 | mdpi.com |

| Fe₂O₃/TiO₂ Thin Film | pH | Degradation increased from pH 4 to 6, then declined | eeer.org |

| Fe₂O₃/TiO₂ Thin Film | Initial RhB Concentration | Degradation decreased from 54.1% to 6.1% as concentration increased from 0.5 to 20 mg/L (visible light) | eeer.org |

Biomolecular Binding and Recognition Mechanisms

The utility of this compound and its components as biological stains and probes stems from their ability to interact specifically with various biomolecules and cellular structures. These interactions are governed by non-covalent forces and are crucial for their application in cell imaging and diagnostics.

The this compound complex contains two moieties known to interact with nucleic acids. The nature of these interactions is complex, involving multiple binding modes.

The Nile Blue component has been shown to bind to DNA through two primary modes simultaneously: intercalation between base pairs and binding within the minor groove. nih.govacs.org This dual-site binding allows it to displace other known DNA stains like DAPI (a minor groove binder) and Ethidium Bromide (an intercalator). nih.gov The binding is sequence-dependent and can be cooperative. nih.govacs.org Studies have also confirmed that Nile Blue interacts with RNA. core.ac.uknih.gov

The Rhodamine B component has also been demonstrated to bind to the minor groove of DNA. researchgate.net The binding of related rhodamine dyes has been correlated with cellular RNA content, suggesting an interaction with RNA as well. nih.gov

The combination of these two dye structures in this compound suggests a potentially strong and complex interaction with nucleic acids, leveraging both intercalation and groove-binding capabilities.

Table 3: Binding Parameters of this compound Components with DNA

| Dye Component | Binding Mode(s) | Binding Constant (K) | Binding Site Size | Reference |

|---|---|---|---|---|

| Nile Blue | Intercalation & Groove Binding | 4.27 × 10⁵ M⁻¹ | ~3 base pairs | nih.govnih.gov |

| Rhodamine B | Groove Binding | 1.05 (± 0.07) × 10⁴ M⁻¹ | - | researchgate.net |

The lipophilic and cationic nature of the components of this compound dictates its interaction with cellular structures, particularly membranes and organelles.

Membrane Partitioning: Rhodamine and Nile Blue dyes are known to partition into lipid membranes. mdpi.combiorxiv.org Molecular dynamics simulations and experimental fluorescence spectroscopy have shown that Rhodamine B has a significantly higher affinity and partition coefficient for lipid bilayers compared to other rhodamines like Rhodamine 123. mdpi.comresearchgate.net The dye's xanthene moiety orients roughly parallel to the membrane plane. researchgate.net This partitioning is a key step in the dye's entry into the cell.

Subcellular Sequestration: A defining feature of these cationic dyes is their tendency to accumulate in mitochondria. This sequestration is driven by the large negative mitochondrial membrane potential. Cationic Nile blue probes have been specifically developed for their excellent mitochondrial permeability and are used for high-resolution imaging of this organelle. nih.govacs.org Similarly, Rhodamine 123 is a well-known agent that specifically binds to the mitochondria of living cells. nih.gov While some diffusion into other acidic organelles like lysosomes can occur, the primary site of sequestration for these cationic dyes is the mitochondria. acs.org This specific accumulation allows for the targeted imaging and study of mitochondrial dynamics, such as fission and fusion. nih.gov

Fluorescence Quenching Mechanisms by Biomolecules

The fluorescence of rhodamine-based dyes, a family to which this compound belongs, is susceptible to quenching by various biomolecules, a phenomenon that provides insight into molecular interactions. Among the natural amino acids, tryptophan is a particularly efficient quencher. nih.gov The quenching mechanism can occur through two primary pathways: static and dynamic quenching.

Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore (this compound) and the quencher (the biomolecule). nih.govnih.gov This complex formation effectively reduces the concentration of the fluorescent species available for excitation. Studies on rhodamine derivatives have shown that red-absorbing dyes form these weak or non-fluorescent ground-state complexes with tryptophan, with association constants (Kass) reported in the range of 96 to 206 M-1. nih.gov Molecular dynamics simulations combined with fluorescence spectroscopy on related dyes like rhodamine 6G and the oxazine (B8389632) derivative MR121 interacting with tryptophan have helped to elucidate the geometries of these complexes. nih.gov Quenching is most effective at very short distances, close to van der Waals contact (approximately 5.5 Å), between the dye and the quencher's ring systems. nih.gov

Dynamic quenching , also known as collisional quenching, occurs when the excited fluorophore encounters a quencher molecule during its excited-state lifetime. nih.govnih.gov This interaction leads to a non-radiative decay back to the ground state, thus reducing fluorescence intensity. While static quenching is often the dominant mechanism for rhodamine-tryptophan interactions, dynamic quenching also plays a role. nih.govnih.gov The efficiency of dynamic quenching is influenced by factors such as the concentration of the quencher and the viscosity of the medium.

In the context of proteins, the accessibility of tryptophan residues on the protein surface is a key determinant of quenching efficiency. researchgate.net If a this compound molecule is conjugated to a protein, its fluorescence may be quenched by adjacent tryptophan residues, providing a tool to probe protein conformation and dynamics. nih.govresearchgate.net Besides tryptophan, tyrosine residues can also quench the fluorescence of rhodamine derivatives, although generally to a lesser extent. nih.gov The specific mechanism and efficiency of quenching are therefore dependent on the type of quencher and the nature of the fluorophore. nih.gov

Adsorption and Sorption Dynamics

The removal of dyes like this compound from aqueous solutions via adsorption is a surface phenomenon involving the attachment of the dye molecules (adsorbate) to the surface of a solid material (adsorbent). mdpi.com This process is governed by complex interactions between the dye and the adsorbent, and its efficiency depends on numerous experimental conditions, including pH, temperature, initial dye concentration, and adsorbent dosage. researchgate.net Understanding the dynamics of adsorption is critical for designing effective water treatment systems. This involves studying the rate at which adsorption occurs (kinetics) and the energy changes associated with the process (thermodynamics).

Kinetic Modeling of Adsorption Processes (e.g., Pseudo-First Order, Pseudo-Second Order)

To investigate the mechanism of adsorption, kinetic models are applied to experimental data. The pseudo-first-order and pseudo-second-order models are the most commonly used to describe the adsorption of dyes from aqueous solutions. researchgate.netmdpi.com

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface. The pseudo-second-order model posits that the rate-limiting step is chemical adsorption, or chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comscielo.br

Below is a table summarizing kinetic parameters for the adsorption of the related compound Rhodamine B on various adsorbents.

Thermodynamic Analysis of Adsorption Enthalpy and Entropy

Thermodynamic analysis is crucial for determining the feasibility and nature of the adsorption process. Key parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated from experimental data obtained at different temperatures. nih.govresearchgate.net

Gibbs Free Energy Change (ΔG°) : Negative values of ΔG° indicate that the adsorption process is spontaneous and thermodynamically favorable. nih.govslideshare.net The magnitude of ΔG° often decreases with increasing temperature, suggesting that the process becomes more spontaneous at higher temperatures. slideshare.net

Enthalpy Change (ΔH°) : The sign of ΔH° reveals whether the adsorption is exothermic (negative ΔH°) or endothermic (positive ΔH°). nih.gov For the adsorption of Rhodamine B and related dyes on many materials, ΔH° is positive, indicating an endothermic process that is favored by an increase in temperature. mdpi.comnih.govslideshare.net The magnitude of ΔH° can also suggest the type of adsorption; values less than 20.9 kJ/mol are typically associated with physical adsorption. nih.gov

Entropy Change (ΔS°) : Positive values of ΔS° reflect an increase in the randomness or disorder at the solid-liquid interface during the adsorption process. mdpi.comnih.gov This occurs as the adsorbate molecules are released from the hydration shell and become attached to the adsorbent surface.

A study on the adsorption of Rhodamine B and Nile Blue Sulphate on alumina (B75360) provides insight into the thermodynamic behavior of these related structures. researchgate.net The data consistently show that the adsorption is a spontaneous and endothermic process.

The table below presents thermodynamic parameters for the adsorption of Rhodamine B on different adsorbents.

Role of Adsorbent Surface Chemistry and Morphology

The efficiency of this compound adsorption is profoundly influenced by the physicochemical properties of the adsorbent, specifically its surface chemistry and morphology.

Surface Chemistry: The functional groups present on the adsorbent's surface provide active binding sites for dye molecules. plos.org For cationic dyes like this compound, adsorbents with acidic functional groups, such as carboxylic (-COOH) and hydroxyl (-OH) groups, are particularly effective. mdpi.complos.org In aqueous solutions, these groups can deprotonate to create a negatively charged surface, which then attracts the positively charged dye cations via electrostatic interactions. mdpi.comnih.gov The pH of the solution is a critical parameter as it dictates the surface charge of the adsorbent and the speciation of the dye. nih.govkashanu.ac.ir For many adsorbents, the adsorption of cationic dyes increases as the pH rises because the adsorbent surface becomes more negatively charged. nih.govkashanu.ac.ir Other interactions, such as hydrogen bonding and π-π interactions between the aromatic rings of the dye and the adsorbent surface, can also contribute significantly to the adsorption mechanism. mdpi.com

Development of Advanced Analytical Methodologies for Rhodanile Blue and Analogs

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are powerful tools for separating complex mixtures and quantifying individual components. For Rhodanile blue analysis, liquid chromatography techniques are particularly prevalent.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the trace analysis of dyes like this compound. This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

In a typical LC-MS/MS workflow, the sample is first injected into a liquid chromatograph, where this compound is separated from other components in the matrix. The separated analyte then enters the mass spectrometer, where it is ionized, and specific precursor ions are selected. These ions are then fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) mode provides exceptional specificity and allows for the detection of this compound at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. shimadzu.com

The development of ultra-performance liquid chromatography (UPLC) has further enhanced the speed and resolution of these analyses. nih.gov For instance, a UPLC-MS/MS method was developed for the simultaneous determination of multiple cationic dyes, including rhodamine B (a component of this compound), in environmental samples with limits of quantification in the low µg/L range. nih.gov The optimization of mobile phases, such as using acetonitrile (B52724) and water with acetic acid, and the use of advanced columns contribute to the high performance of these methods. researchgate.net

Table 1: Example of LC-MS/MS Parameters for Dye Analysis

| Parameter | Setting |

| Column | C18 or similar reversed-phase |

| Mobile Phase | Gradient of acetonitrile and water with formic or acetic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to this compound |

| Product Ions (m/z) | Specific fragmentation patterns |

This table provides a generalized example of LC-MS/MS parameters. Actual conditions may vary depending on the specific instrument and application.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-performance liquid chromatography (HPLC) is a widely used technique for determining the purity of this compound and analyzing it within complex mixtures. sigmaaldrich.com HPLC systems equipped with various detectors, such as UV-Visible or fluorescence detectors, can effectively separate this compound from its analogs and impurities.

The choice of stationary phase (column) and mobile phase is critical for achieving good separation. Reversed-phase columns, such as C18, are commonly employed, with mobile phases typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. researchgate.net

Research has demonstrated the utility of HPLC for the determination of rhodamine B in various samples, achieving low detection limits and good linearity. researchgate.net The method's robustness and reliability make it suitable for routine quality control and research applications.

Spectrophotometric and Spectrofluorometric Assays

Spectroscopic techniques are based on the interaction of electromagnetic radiation with the analyte and offer rapid and non-destructive methods for the analysis of this compound.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in solutions. This technique relies on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law).

This compound exhibits a characteristic absorption spectrum in the visible region. mdpi.com To determine its concentration, the absorbance of a solution is measured at its wavelength of maximum absorbance (λmax). upi.edu For instance, in a study on the removal of dyes, the concentration of rhodamine B and Nile blue was monitored using UV-Visible spectroscopy by measuring the decrease in absorbance at their respective λmax values over time. mdpi.comnih.gov

The λmax for rhodamine B is often reported around 552 nm. mdpi.com A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Fluorescence Spectrometry for Highly Sensitive Detection

Fluorescence spectrometry is an exceptionally sensitive technique for detecting and quantifying fluorescent compounds like this compound. chemimpex.com This method involves exciting the molecule at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength.

This compound and its components, Nile blue and rhodamine B, are known for their fluorescent properties. researchgate.net The fluorescence intensity is directly proportional to the concentration of the fluorophore at low concentrations, allowing for highly sensitive measurements. For example, fluorescence spectroscopy has been used to study the interaction of Nile blue with biological macromolecules. acs.org

The sensitivity of fluorescence spectrometry makes it particularly useful for trace analysis in environmental and biological samples. The technique's selectivity can be enhanced by carefully choosing the excitation and emission wavelengths to minimize interference from other fluorescent species.

Electrochemical Detection Methods

Electrochemical methods offer an alternative approach for the detection of this compound, based on its redox properties. These techniques measure changes in electrical signals (such as current or potential) that occur during an electrochemical reaction involving the analyte.

Various electrochemical sensors have been developed for the detection of dyes. For instance, modified electrodes have been shown to exhibit electrocatalytic activity towards the reduction or oxidation of dye molecules. nju.edu.cn In one study, a poly(nile blue) modified electrode was used for the determination of dissolved oxygen, demonstrating the electrochemical activity of the Nile blue polymer. nju.edu.cn

Another approach involves the use of composite electrodes. For example, a bio-conducting polymer-Nile blue composite electrode was developed for the electrochemical sensing of DNA, where Nile blue acted as a redox-active intercalator. nih.govspm.com.cn The electrochemical response of the modified electrode, characterized by techniques such as cyclic voltammetry, was found to be proportional to the concentration of the target analyte. nih.govspm.com.cn These methods can offer high sensitivity and rapid analysis times. rsc.org

Voltammetry for Redox Characterization and Sensing

Voltammetry serves as a powerful tool for investigating the redox properties of electroactive dyes and for developing electrochemical sensors. Analogs of this compound, particularly Nile Blue (NB), have been extensively studied using these techniques.

When immobilized on an electrode surface, such as gold, Nile Blue exhibits complex electrochemical behavior. wpmucdn.com Conventional electrochemistry and surface-enhanced Raman scattering (SERS) spectroelectrochemistry have been used to probe the redox reaction of immobilized Nile Blue. acs.org Covalent attachment of NB to a gold electrode reveals the appearance of a new, second redox reaction that is not observed with the dye in solution. wpmucdn.comacs.org Differential pulse voltammetry has characterized these as two distinct one-proton, one-electron electrochemical reactions. wpmucdn.comacs.org The electrochemical behavior of poly(nile blue) films on glassy carbon electrodes displays a two-electron and two-proton, surface-controlled, quasi-reversible process. nju.edu.cn

These well-defined redox properties have been harnessed to create electrochemical sensors. For instance, a poly-Nile Blue sensing film has been developed for the detection of nitrite (B80452). nih.gov The sensor operates based on the electrocatalytic oxidation of nitrite at the polymer-modified electrode, offering high sensitivity with a detection limit of 1.0x10⁻⁷ mol L⁻¹. nih.gov Similarly, composite electrodes incorporating Nile Blue have been used for the amplified electrochemical sensing of DNA and the catalytic reduction of hydrogen peroxide. spm.com.cnnih.gov These sensors demonstrate rapid response times, with H₂O₂ detection occurring in less than 6 seconds and a detection limit of 0.1 μM. spm.com.cnnih.gov The study of related dyes like Methylene (B1212753) Blue also shows complex, pH-dependent redox mechanisms that can result in multiple voltammetric waves, which is explained by the chemical equilibria involved in the reduction process. acs.org

Table 1: Voltammetric and Sensing Characteristics of Nile Blue Analogs

| Parameter | Nile Blue (Immobilized on Gold) | Poly(Nile Blue) Film | Poly(Nile Blue) for Nitrite Sensing |

|---|---|---|---|

| Redox Mechanism | Two 1-proton, 1-electron reactions wpmucdn.comacs.org | 2-electron, 2-proton quasi-reversible process nju.edu.cn | Anodic oxidation of nitrite nih.gov |

| Electron Transfer Rate Constant (ks) | Not specified | 0.37 s⁻¹ nju.edu.cn | Not specified |

| Charge Transfer Coefficient (α) | Not specified | 0.17 nju.edu.cn | Not specified |

| Analyte | N/A (Redox Characterization) | Dissolved Oxygen nju.edu.cn | Nitrite nih.gov |

| Linear Range | N/A | 1.36 x 10⁻⁶ to 2.66 x 10⁻⁵ mol/L nju.edu.cn | 5.0 x 10⁻⁷ to 1.0 x 10⁻⁴ mol/L nih.gov |

| Limit of Detection (LOD) | N/A | 7.86 x 10⁻⁷ mol/L nju.edu.cn | 1.0 x 10⁻⁷ mol/L nih.gov |

Potentiometric Techniques for Indicator Applications

Potentiometric methods, which measure the potential difference between two electrodes, are valuable for indicator applications in titrations. slideshare.net Sensors based on analogs of this compound have been successfully developed for this purpose.

A notable example is a potentiometric sensor for Rhodamine B (RB), which utilizes a polyvinyl chloride (PVC) membrane electrode. researchgate.net These electrodes can be fabricated by modifying them with an ion-pairing agent like sodium tetraphenylborate (B1193919) (NaTPB) or by directly incorporating the RB-tetraphenylborate ion pair into the membrane. researchgate.net The performance of these sensors is optimized by adjusting the matrix composition, including the type and content of the modifier and plasticizer. researchgate.net

The developed Rhodamine B sensor exhibits a Nernstian response, with the best performance achieved by the electrode modified with the pre-formed ion pair. researchgate.net This optimized sensor demonstrates a rapid response time of approximately 8 seconds and remains functional for up to 4 weeks. researchgate.net A key application of this sensor is as an endpoint indicator for the potentiometric titration of Rhodamine B, allowing for accurate and precise quantification. researchgate.net

Table 2: Performance Characteristics of a Rhodamine B Potentiometric Sensor

| Parameter | Value |

|---|---|

| Sensor Type | PVC Membrane Electrode researchgate.net |

| Linear Range | 1x10⁻⁶ to 1x10⁻³ M researchgate.net |

| Slope | 56.3 ± 2.0 mV/decade researchgate.net |

| Response Time | ~8 seconds researchgate.net |

| Lifetime | 4 weeks researchgate.net |

| Application | Endpoint indicator for potentiometric titration of RB researchgate.net |

Novel Extraction and Preconcentration Approaches

To overcome challenges related to low concentrations and complex sample matrices, novel extraction and preconcentration techniques have been developed. These methods enhance the sensitivity and selectivity of subsequent analytical measurements.

Cloud Point Extraction (CPE) is an environmentally friendly preconcentration technique that utilizes the phase-separation behavior of non-ionic surfactants in aqueous solutions. moca.net.uamdpi.com When heated above a specific temperature, the cloud point, the surfactant solution separates into a small, surfactant-rich phase that effectively extracts the target analytes. mdpi.com This method is noted for its simplicity, safety, and high enrichment factors. moca.net.ua

A combined CPE method has been developed for the simultaneous preconcentration of Nile Blue A (NBA) and Rhodamine B (RhB) from water samples. researchgate.net The method employs the non-ionic surfactant Triton X-114 to entrap the dye molecules. researchgate.net The efficiency of the extraction is dependent on several factors that must be optimized, including pH, surfactant concentration, equilibration temperature, and incubation time. researchgate.netresearchgate.net For the extraction of NBA and RhB, optimal conditions were found to be a pH of 3.0, a Triton X-114 concentration of 1.33 mg/mL, and an incubation period of 25 minutes at 28°C. researchgate.net This approach avoids the use of large quantities of toxic organic solvents, aligning with the principles of green chemistry. moca.net.uaresearchgate.net

Table 3: Optimized Conditions for Cloud Point Extraction of Nile Blue A and Rhodamine B

| Parameter | Optimal Value |

|---|---|

| Analytes | Nile Blue A (NBA) and Rhodamine B (RhB) researchgate.net |

| Surfactant | Triton X-114 researchgate.net |

| Surfactant Concentration | 1.33 mg/mL researchgate.net |

| pH | 3.00 researchgate.net |

| Equilibrium Temperature | 28 °C researchgate.net |

| Equilibrium Time | 25 minutes researchgate.net |

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for cleaning up complex matrices and isolating analytes of interest. researchgate.netdiva-portal.org The method involves passing a sample through a solid sorbent that retains the analyte, which can then be selectively eluted with a suitable solvent. interchim.fr

For cationic dyes like Rhodamine B, SPE methods have been developed using novel sorbent materials. One such method uses pistachio shell biomass modified with hydrogen peroxide as the solid phase to preconcentrate Rhodamine B, Methylene Blue, and Crystal Violet from environmental samples. nih.gov After passing the water sample through the SPE column, the adsorbed dyes are desorbed using a solution of 0.1% formic acid in methanol (B129727). nih.gov This SPE method provides high accuracy and recovery rates, typically between 98.02% and 101.70%. nih.gov The choice of sorbent is critical, with various materials available, from common silica (B1680970) and Florisil to advanced copolymeric phases and custom biosorbents. diva-portal.orginterchim.frnih.gov SPE is valued for being relatively fast and simple and for reducing solvent consumption compared to traditional liquid-liquid extraction. diva-portal.org

Table 4: Solid-Phase Extraction for Cationic Dye Clean-up

| Parameter | Description |

|---|---|

| Analytes | Rhodamine B, Methylene Blue, Crystal Violet nih.gov |

| SPE Sorbent | Hydrogen peroxide modified pistachio shell biomass (MPSB) nih.gov |

| Sample Flow Rate | 0.75 mL/min nih.gov |

| Eluting Solvent | 0.1% formic acid in methanol nih.gov |

| Recovery | 98.02% - 101.70% nih.gov |

Solution scanometry is an emerging and cost-effective quantitative analysis technique that utilizes common office scanners or digital cameras. researchgate.net The method relies on measuring the color intensity of a solution, which is correlated to the analyte concentration. researchgate.netresearchgate.net

This technique has been effectively coupled with preconcentration methods like Cloud Point Extraction (CPE). researchgate.net In the CPE-Scanometry approach for Nile Blue A and Rhodamine B, after the dyes are extracted into the surfactant-rich phase, the phase is diluted with a suitable solvent. researchgate.net An aliquot of this solution is then placed in a specialized cell, which is scanned. researchgate.net Custom software, often written in Visual Basic, analyzes the scanned image to obtain Red, Green, and Blue (RGB) color values. researchgate.netresearchgate.net The color intensity is then used to quantify the concentration of the dyes. researchgate.net This novel combination of CPE for enrichment and scanometry for detection provides a simple, rapid, and inexpensive analytical tool. researchgate.net The principle is similar to colorimetric assays using gold nanoparticles, where analyte-induced aggregation causes a distinct color change (e.g., red to blue) that can be quantified to determine concentration. nih.govacs.org

Applications in Biological and Biomedical Research Focus on Probes and Mechanisms

Fluorescent Probes for Cellular Imaging

The unique photophysical properties of Rhodanile blue's parent compounds, Nile Blue and Rhodamine, make it a promising candidate for the development of advanced fluorescent probes. These probes are instrumental in visualizing and understanding complex cellular processes in real-time.

The development of cationic Nile Blue probes, closely related to this compound, has enabled significant advancements in the super-resolution imaging of mitochondria in living cells. nih.govacs.org These probes exhibit properties that are highly advantageous for techniques like single-molecule localization microscopy (SMLM). acs.org

Key characteristics of these cationic Nile blue probes include:

Mitochondrial Specificity : These probes carry a delocalized positive charge, which facilitates their accumulation within the mitochondria due to the organelle's negative inner membrane potential. nih.gov

Photostability : They demonstrate prolonged resistance to photobleaching compared to conventional cyanine (B1664457) fluorophores, a crucial feature for the high-intensity light required in super-resolution microscopy. acs.org

Solvatochromism : The probes show weaker fluorescence in aqueous environments like the cytoplasm and stronger fluorescence in lipophilic environments such as mitochondrial membranes. This property minimizes background noise and enhances the signal-to-noise ratio. nih.govacs.org

Near-Infrared (NIR) Emission : Their emission in the NIR spectrum is beneficial for deep-tissue imaging and reduces cellular autofluorescence. nih.gov

These features allow for the detailed observation of mitochondrial dynamics, such as fission and fusion events, under physiological conditions without the need for additives like oxygen scavenger systems. acs.org While Nile Blue derivatives have been shown to localize in mitochondria, they can also accumulate in lysosomes, particularly in tumor cells, suggesting that the specific targeting mechanism may warrant further investigation for certain applications. encyclopedia.pubmdpi.com

Table 1: Comparison of Fluorescent Properties of a Cationic Nile Blue Probe (CNB-Cl) and a Standard Mitochondrial Dye (MTDR)

| Property | CNB-Cl in PBS | CNB-Cl in Octanol (B41247) | MTDR in PBS | MTDR in Octanol |

| Absorption Max (nm) | ~630 | ~635 | ~580 | ~585 |

| Emission Max (nm) | ~685 | ~680 | ~600 | ~600 |

| Fluorescence Enhancement | - | ~8-fold vs. PBS | - | - |

Data synthesized from findings on cationic Nile blue probes. acs.orgfishersci.be

Derivatives of Nile Blue have been successfully incorporated into nanosized biosensors for monitoring pH changes within cellular microenvironments. rsc.orgsioc-journal.cnnih.gov These sensors are particularly useful for imaging acidic organelles like lysosomes and early endosomes, and for detecting acidic regions in tumor models. rsc.orgnih.govacs.org

The mechanism of these pH sensors is based on the pH-sensitive fluorescence of the Nile Blue core. acs.org For instance, diblock copolymer vesicles can be tagged with pH-responsive Nile Blue labels. sioc-journal.cnnih.gov These biocompatible nanoparticles are readily taken up by cells and can report on the local pH through changes in their colorimetric or fluorescent properties. rsc.orgsioc-journal.cn

In acidic environments, such as the interior of lysosomes (pH 4.5-5.5), the protonation state of the Nile Blue derivative changes, leading to a shift in its fluorescence emission. encyclopedia.pubresearchgate.net